

Application Notes: Irreversible Inhibition of Thrombin by p-APMSF Hydrochloride

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Compound of Interest		
Compound Name:	p-APMSF hydrochloride	
Cat. No.:	B1196485	Get Quote

Introduction

Thrombin, a serine protease, is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to the formation of a blood clot.[1] Dysregulation of thrombin activity is implicated in various thrombotic disorders, making it a significant target for anticoagulant drug development.[2][3] p-APMSF (4-Amidinophenyl)methanesulfonyl fluoride hydrochloride is a highly specific and potent irreversible inhibitor of trypsin-like serine proteases, including thrombin.[4][5][6] Its inhibitory activity is approximately 1000-fold greater than that of the more commonly used serine protease inhibitor, PMSF.[4] p-APMSF acts by covalently modifying the active site serine residue of the enzyme, leading to its irreversible inactivation.[7] This property makes p-APMSF a valuable tool for in vitro studies of thrombin function and for investigating the downstream effects of its inhibition.

Mechanism of Action

p-APMSF is classified as a suicide substrate inhibitor. The positively charged amidino group of p-APMSF mimics the side chains of arginine and lysine, which are the natural substrates for thrombin, allowing it to bind specifically to the enzyme's active site.[5][8] The sulfonyl fluoride moiety of p-APMSF then reacts with the hydroxyl group of the active site serine (Ser195 in thrombin), forming a stable covalent sulfonyl-enzyme bond.[7] This covalent modification permanently inactivates the enzyme.

Applications



- In vitro studies of the coagulation cascade: p-APMSF can be used to specifically inhibit thrombin activity in plasma or purified systems to study the role of thrombin in various stages of coagulation.[3][5]
- Investigation of thrombin-mediated signaling pathways: By irreversibly inhibiting thrombin, researchers can investigate its role in cellular signaling events, such as platelet activation and receptor cleavage.[1]
- Screening for novel thrombin inhibitors: p-APMSF can be used as a positive control in assays designed to identify new reversible or irreversible inhibitors of thrombin.
- Proteomics: p-APMSF can be used as a probe to identify and characterize other trypsin-like serine proteases in complex biological samples.

Stability and Handling

p-APMSF hydrochloride is a white solid that is soluble in water (up to 25 mg/mL) and DMSO (up to 50 mg/mL).[4] However, it is unstable in aqueous solutions, with its stability being highly pH-dependent. The half-life of p-APMSF is approximately 20 minutes at pH 6.0, 6 minutes at pH 7.0, and mere milliseconds at pH 8.0.[4] Therefore, it is crucial to prepare fresh solutions of p-APMSF immediately before use. For longer-term storage, the solid compound should be kept at 2-8°C.[4][7]

Quantitative Data

Parameter	Value	Enzyme	Organism	Reference
Ki	1.18 μΜ	Thrombin	Human	
Ki	1.02 μΜ	Trypsin	Bovine	
Ki	1.5 μΜ	Plasmin	Bovine	
Ki	1.54 μΜ	Factor Xa	Bovine	

Experimental Protocols Protocol 1: Preparation of Reagents

1.1 Thrombin Stock Solution:



- Reconstitute lyophilized human α-thrombin in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4) to a stock concentration of 1 mg/mL (approximately 27 μM).
- Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

1.2 p-APMSF Hydrochloride Stock Solution:

- Crucially, prepare this solution immediately before use.
- Dissolve p-APMSF hydrochloride powder in deionized water to a stock concentration of 10 mM.
- Keep the solution on ice until use.
- 1.3 Chromogenic Substrate Stock Solution (S-2238):
- Dissolve the chromogenic substrate S-2238 (H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride) in deionized water to a stock concentration of 1 mM.[4]
- This solution is stable for over 6 months when stored at 2-8°C.[4]
- 1.4 Assay Buffer:
- 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 0.1% Bovine Serum Albumin (BSA).
- The presence of Na+ is important for optimal thrombin activity.[2]

Protocol 2: Thrombin Inhibition Assay using a Chromogenic Substrate

This protocol is designed to determine the inhibitory effect of p-APMSF on thrombin activity.

- 2.1 Experimental Setup:
- Perform the assay in a 96-well microplate.
- The final reaction volume is 200 μL.



All reactions should be performed at 37°C.

2.2 Inhibition Step:

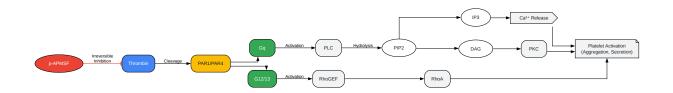
- In each well, add the following components in this order:
 - Assay Buffer
 - p-APMSF solution (at various concentrations to determine IC50, or a fixed concentration for single-point inhibition)
 - Thrombin solution (final concentration of ~1 nM)
- The total volume at this stage should be 180 μL.
- Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for the irreversible inhibition of thrombin by p-APMSF.
- 2.3 Measurement of Residual Thrombin Activity:
- To initiate the chromogenic reaction, add 20 μ L of the S-2238 stock solution (final concentration of 0.1 mM) to each well.
- Immediately start monitoring the change in absorbance at 405 nm using a microplate reader in kinetic mode.[4]
- Record the absorbance every minute for 10-15 minutes.

2.4 Data Analysis:

- Calculate the initial rate of the reaction (Vo) for each well from the linear portion of the absorbance versus time curve.
- Plot the percentage of thrombin inhibition versus the concentration of p-APMSF. The percent inhibition is calculated as: (1 (V o inhibitor / V o control)) * 100.
- Determine the IC50 value by fitting the data to a suitable dose-response curve.



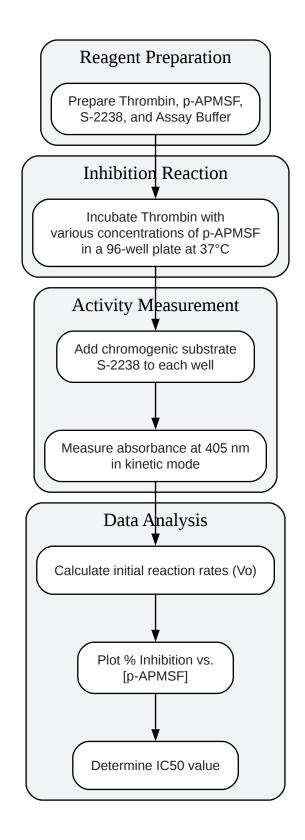
Visualizations



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Caption: Thrombin signaling pathway and its inhibition by p-APMSF.





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Caption: Experimental workflow for thrombin inhibition assay.



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